molecular formula C13H9NO3S B8356833 N-(2-Thienylmethyloxy)phthalimide CAS No. 39685-80-8

N-(2-Thienylmethyloxy)phthalimide

Cat. No.: B8356833
CAS No.: 39685-80-8
M. Wt: 259.28 g/mol
InChI Key: SIVLKUKUNCKWMF-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyloxy)phthalimide is a useful research compound. Its molecular formula is C13H9NO3S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

39685-80-8

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

2-(thiophen-2-ylmethoxy)isoindole-1,3-dione

InChI

InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)13(16)14(12)17-8-9-4-3-7-18-9/h1-7H,8H2

InChI Key

SIVLKUKUNCKWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous potassium carbonate (11.04 g.) was added to a stirred suspension of N-hydroxyphthalimide (17.12 g.) in dry dimethyl sulphoxide (200 ml.). A brown colour developed, 2-Chloromethylthiophene (28.5 g.) was added dropwise and the mixture was stirred for 16 hr., during which time the colour disappeared. The suspension was poured into water (800 ml.) and cooled to 5°. The white precipitate was filtered off, and recrystallised from ethanol to give colourless needles of N-(then-2-yloxy)phthalimide (23.4 g., 83%), m.p. 129.7°-130.9° τ values (DMSO-d6) are 4.58 (CH2), 2.28, 2.68, 2.90 (thienyl protons) 2.08 (phthalimide protons)
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (11.04 g.) was added to a stirred suspension of N-hydroxyphthalimide (17.12 g.) in dry dimethyl sulphoxide (200 ml.). A brown colour developed, 2-chloromethylthiophene (28.5 g.) was added dropwise and the mixture was stirred for 16 hr., during which time the colour disappeared. The suspension was poured into water (800 ml.) and cooled to 5°. The white precipitate was filtered off, and recrystallised from ethanol to give colourless needles of N-(thien-2-ylmethoxy)phthalimide (23.4 g., 83%), m.p. 129.7°- 130.0° τ values (DMSO-d6) are 4.58 (CH2), 2.28, 2.68, 2.90 (thienyl protons), 2.08 (phthalimide protons).
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 2-thiophenemethanol (4.15 mL, 43.64 mmol), triphenylphosphine (12.59 g, 48.01 mmol) and N-hydroxyphthalimide (7.83 g, 48.01 mmol) in THF (120 mL) at 0° C. was added dropwise diethylazodicarboxylate (7.56 mL, 48.01 mmol) in THF (20 mL). The reaction mixture was allowed to stir for 15 h after which the solvent was removed under vacuum to dryness. Et2O (50 mL) was added to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which was filtered off and washed with a little Et2O. The ethereal solution was concentrated under vacuum to give a residue which was filtered through a pad of silica (eluting with EtOAc/PE, 3:7). Removal of the solvent under reduced pressure afforded N-(thiophen-2-ylmethoxy)phthalimide (1.50 g, 13%), as a pale yellow solid.
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
12.59 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
7.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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